Superior Oral Exposure (AUC) Over Analog 11e Supports In Vivo Efficacy Studies
SARS-CoV-2 3CLpro-IN-14 (11j) demonstrates a 6.3-fold higher oral systemic exposure (AUC(0-t)) compared to the closely related analog 11e when administered at the same oral dose of 20 mg/kg in ICR mice [1]. This quantifiable advantage indicates superior in vivo exposure, which is critical for achieving therapeutic concentrations in preclinical models.
| Evidence Dimension | Oral Systemic Exposure (AUC(0-t)) |
|---|---|
| Target Compound Data | 32,473 h*ng/mL |
| Comparator Or Baseline | Compound 11e: 5,143 h*ng/mL |
| Quantified Difference | 6.3-fold higher exposure |
| Conditions | Single-dose oral administration of 20 mg/kg in ICR mice |
Why This Matters
This 6.3-fold improvement in AUC directly enhances the probability of observing robust antiviral efficacy in oral dosing studies, making 11j a superior candidate for in vivo pharmacological assessment.
- [1] Yang H, et al. Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2. Eur J Med Chem. 2023; doi:10.1016/j.ejmech.2023.115502 View Source
